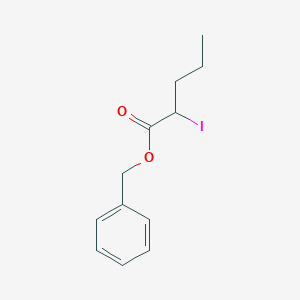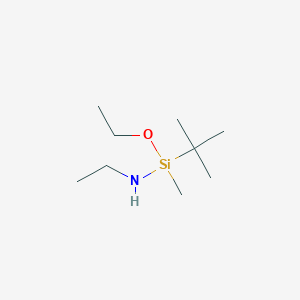![molecular formula C22H23NO2 B14190215 1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one CAS No. 834914-41-9](/img/structure/B14190215.png)
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group attached to the naphthalene ring and a dimethylamino group attached to the propanone moiety
Métodos De Preparación
The synthesis of 1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxy Naphthalene Intermediate: The initial step involves the reaction of naphthalene with benzyl chloride in the presence of a base such as sodium hydroxide to form 6-(benzyloxy)naphthalene.
Introduction of the Dimethylamino Group: The next step involves the reaction of the benzyloxy naphthalene intermediate with dimethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the dimethylamino group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with propanone under specific reaction conditions to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where the benzyloxy or dimethylamino groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a fluorescent probe.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one can be compared with other similar compounds, such as:
1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one: This compound is similar in structure but lacks the benzyloxy group, which may result in different chemical properties and applications.
1-(6-(Dimethylamino)naphthalen-2-yl)-2,2-dimethylpropan-1-one: This derivative has an additional methyl group, which may affect its reactivity and biological activity.
1-(Benzyloxy)propan-2-one: This compound has a similar benzyloxy group but lacks the naphthalene and dimethylamino moieties, leading to different chemical behavior.
Propiedades
Número CAS |
834914-41-9 |
|---|---|
Fórmula molecular |
C22H23NO2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-(6-phenylmethoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C22H23NO2/c1-16(23(2)3)22(24)20-10-9-19-14-21(12-11-18(19)13-20)25-15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3 |
Clave InChI |
ZMOURWQUBJFHIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)



![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)



![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)



